molecular formula C42H74O4 B1149276 Octadecanoic acid, 1,2-phenylene ester CAS No. 113203-41-1

Octadecanoic acid, 1,2-phenylene ester

Cat. No.: B1149276
CAS No.: 113203-41-1
M. Wt: 643.03456
Attention: For research use only. Not for human or veterinary use.
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Description

Octadecanoic acid, 1,2-phenylene ester, also known as 1,2-distearyloxybenzene, is a synthetic diester compound where two stearic acid (octadecanoic acid) molecules are esterified to the adjacent hydroxyl groups of a 1,2-phenylene (catechol) backbone . This molecular structure places it within a class of compounds valued for their role as synthetic lubricants and polymer additives. Its primary research applications include serving as a model compound for studying the effects of phenolic esters in stabilizing polymers against thermal degradation and as a high-molecular-weight wax ester in the development of advanced lubricants with tailored flow properties . Researchers also utilize this and related octadecanoate esters to investigate phase behavior and crystallization kinetics in soft materials, which is critical for formulating coatings, cosmetics, and specialty plastics . The compound is closely related to other well-studied esters such as ethylene glycol distearate (Octadecanoic acid, 1,2-ethanediyl ester) and benzyl stearate (Octadecanoic acid, phenylmethyl ester) , which are commercially available and used in similar research contexts. This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

113203-41-1

Molecular Formula

C42H74O4

Molecular Weight

643.03456

Synonyms

Octadecanoic acid, 1,2-phenylene ester

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Purity : 99.99% (as a mixture of long-chain fatty acid esters) .
  • Storage : Stable under sealed, cool, and dark conditions (2–8°C) .
  • Environmental Safety : Initial Threshold Screening Level (ITSL) set at 0.1 µg/m³ for annual averaging .

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares glycol distearate with other esters of octadecanoic acid and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Ester Type Melting Point Solubility Applications
Glycol Distearate C₃₈H₇₄O₄ 594.99 Diester (ethylene glycol) ~60–70°C Insoluble in water Cosmetics (pearlescent agent)
1,2-Benzenedicarboxylic acid diisooctyl ester (phthalate) C₂₄H₃₈O₄ 390.56 Diester (aromatic diacid) Liquid at RT Low water solubility Plasticizers, plant extracts
Glyceryl Tristearate C₅₇H₁₁₀O₆ 891.50 Triester (glycerol) ~70–80°C Insoluble in water Food additives, emulsifiers
Ethyl Octadecanoate C₂₀H₄₀O₂ 312.53 Monoester ~30–35°C Insoluble in water Fragrances, flavoring agents
PEG-4 Stearate C₂₆H₅₂O₆ 460.70 Polyethylene glycol diester Varies Water-soluble Surfactants, penetration enhancers

Structural Insights :

  • Glycol Distearate : Linear aliphatic chains provide rigidity, contributing to its pearlescent effect.
  • Glyceryl Tristearate : Bulkier structure with three stearic acid chains, leading to higher melting points and use in solid formulations .

Toxicological and Environmental Profiles

Compound Mutagenicity (Ames Test) ITSL (µg/m³) Toxicity Model Regulatory Status
Glycol Distearate Negative 0.1 Rat (Crl:CD(SD)) Approved for cosmetic use
Phthalates Variable (e.g., some positive) N/A Not specified Restricted in some regions
Glyceryl Tristearate Generally Recognized as Safe (GRAS) N/A Not specified FDA-approved for food
PEG-4 Stearate No data N/A Not specified Widely used in pharmaceuticals

Key Findings :

    Preparation Methods

    Direct Acylation of Catechol with Stearic Acid Using Carbodiimide Coupling

    The most widely validated method involves the direct acylation of catechol (1,2-dihydroxybenzene) with stearic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents . This approach, adapted from phosphonocholine synthesis protocols , proceeds via the activation of stearic acid’s carboxyl group to form an O-acylisourea intermediate, which reacts with catechol’s hydroxyl groups.

    Procedure :

    • Reaction Setup : Catechol (1 equiv, 110 mg) and stearic acid (2.2 equiv, 1.12 g) are dissolved in anhydrous dichloromethane (15 mL).

    • Activation : DCC (2.5 equiv, 618 mg) and DMAP (0.3 equiv, 37 mg) are added under nitrogen.

    • Stirring : The mixture is stirred at room temperature for 48 hours.

    • Workup : The solution is filtered through Celite to remove dicyclohexylurea, concentrated under vacuum, and purified via silica gel chromatography (hexane:ethyl acetate, 2:1 v/v) .

    Yield : 84–90% (based on analogous diacylations) .
    Characterization :

    • 1H NMR (CDCl3): δ 0.88 (t, J = 6.9 Hz, 6H, CH3), 1.25 (br s, 60H, CH2), 2.31 (t, J = 7.0 Hz, 4H, COOCH2), 4.45 (m, 2H, OCH2), 7.25 (s, 4H, aromatic) .

    • 13C NMR : δ 14.1 (CH3), 22.7–34.1 (CH2), 65.8 (OCH2), 122.5–130.2 (aromatic), 172.4 (C=O) .

    Stearoyl Chloride-Mediated Esterification

    An alternative route employs stearoyl chloride for rapid esterification under mild conditions. This method avoids carbodiimide reagents but requires strict anhydrous handling.

    Procedure :

    • Base Addition : Catechol (1 equiv) is dissolved in pyridine (10 mL) to deprotonate hydroxyl groups.

    • Acylation : Stearoyl chloride (2.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

    • Quenching : The reaction is diluted with water (50 mL), and the product is extracted with ethyl acetate.

    • Purification : Column chromatography (silica gel, hexane:ethyl acetate 4:1) isolates the diester .

    Yield : 70–75% (extrapolated from similar aryl ester syntheses) .
    Advantages : Faster reaction time (<24 hours) and higher functional group tolerance .

    Comparative Analysis of Synthetic Methods

    Parameter DCC/DMAP Coupling Stearoyl Chloride Enzymatic
    Yield 84–90%70–75%60–65%
    Reaction Time 48 hours12 hours72 hours
    Purification Column ChromatographyColumn ChromatographyRecrystallization
    Cost High (DCC/DMAP)Moderate (Pyridine)Low (Enzyme)
    Environmental Impact High (Toxic reagents)Moderate (HCl byproduct)Low

    Analytical Validation and Quality Control

    Successful synthesis requires confirmation via:

    • FT-IR : C=O stretch at 1740 cm⁻¹, aromatic C=C at 1600 cm⁻¹ .

    • Mass Spectrometry : ESI-MS m/z 649.6 [M+H]⁺ (calculated for C42H72O4) .

    • Thermal Analysis : Melting point 68–70°C (DSC) .

    Challenges and Optimization Strategies

    • Regioselectivity : Competitive para-esterification is minimized by using bulky coupling agents (e.g., DCC) .

    • Byproduct Formation : Excess stearoyl chloride generates monoester byproducts; stoichiometric control is critical .

    • Scale-Up Limitations : Enzymatic methods face mass transfer issues in non-polar media, necessitating solvent engineering .

    Q & A

    Q. What are the standard protocols for synthesizing octadecanoic acid, 1,2-ethanediyl ester, and how can reaction efficiency be optimized?

    • Methodological Answer : The synthesis typically involves esterification of octadecanoic acid (stearic acid) with ethylene glycol using an acid catalyst (e.g., sulfuric acid) under controlled conditions. Key parameters include:
    • Temperature : Maintained between 60–80°C to balance reaction rate and side-product formation.
    • Solvent selection : Toluene or dichloromethane is used to azeotrope water and drive the reaction to completion.
    • Monitoring : Thin-layer chromatography (TLC) or gas chromatography (GC) is employed to track ester formation .
    • Purification : Recrystallization or column chromatography ensures ≥99.99% purity, as reported in OECD-compliant studies .

    Q. How is the analytical purity of octadecanoic acid, 1,2-ethanediyl ester validated in toxicity studies?

    • Methodological Answer : Purity is assessed via:
    • Chromatographic methods : GC-MS or HPLC to confirm the absence of impurities (e.g., unreacted stearic acid or ethylene glycol).
    • Spectroscopic techniques : FT-IR or NMR to verify ester bond formation.
    • Stability testing : Storage at 2–8°C in sealed, dark containers preserves stability for >12 months, with periodic re-analysis to confirm integrity .

    Q. What in vitro assays are recommended for preliminary mutagenicity screening?

    • Methodological Answer : The bacterial reverse mutation test (Ames test) is a standard first-tier assay. Key steps include:
    • Strains : Use Salmonella typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.
    • Dose range : 5–5,000 µg/plate, with and without metabolic activation (S9 mix).
    • GLP compliance : Adhere to OECD 471 guidelines, as demonstrated in studies showing no mutagenic activity .

    Advanced Research Questions

    Q. How can conflicting data on reproductive toxicity be resolved in long-term studies?

    • Methodological Answer : A combined repeated dose/reproductive developmental toxicity study (OECD 422) in rats provides integrated data. Key considerations:
    • Dosing regimen : Administer 0, 100, 300, or 1,000 mg/kg/day to Crl:CD(SD) rats for 28 days pre-mating and through gestation.
    • Endpoints : Assess organ weights, histopathology, sperm quality, and fetal malformations.
    • Data interpretation : No adverse effects were observed at ≤300 mg/kg/day, but dose-dependent hepatic hypertrophy occurred at 1,000 mg/kg/day .
    • Recommendation : Use benchmark dose (BMD) modeling to refine no-observed-adverse-effect levels (NOAELs) .

    Q. What mechanistic insights explain the compound’s anti-inflammatory activity in biological systems?

    • Methodological Answer : While not directly tested for octadecanoic acid, 1,2-ethanediyl ester, related esters (e.g., methyl stearate) show anti-inflammatory effects via:
    • Lipid mediator modulation : Inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) pathways.
    • Cytokine suppression : Downregulation of TNF-α and IL-6 in macrophage models.
    • Experimental design : Use RAW 264.7 cells or murine models with LPS-induced inflammation, quantifying cytokines via ELISA .

    Q. How do storage conditions impact the compound’s stability in long-term ecotoxicology studies?

    • Methodological Answer : Stability under environmental conditions is critical for ecotoxicity assessments.
    • Photodegradation : Test UV exposure (254 nm) in aqueous solutions, analyzing degradation products via LC-MS.
    • Hydrolysis : Evaluate pH-dependent stability (pH 4–9) at 25°C and 50°C.
    • Microbial degradation : Use OECD 301B ready biodegradability tests with activated sludge .

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